potassium;2,2-dicyanoethenylideneazanide
Description
Potassium;2,2-dicyanoethenylideneazanide is a potassium salt featuring a dicyanoethenylideneazanide anion. This compound is characterized by its cyano (CN) and azanide (NH⁻) functional groups, which confer unique electronic and reactive properties. Potassium salts are widely used in organic synthesis, catalysis, and industrial applications due to their solubility in polar solvents and ionic reactivity .
Properties
IUPAC Name |
potassium;2,2-dicyanoethenylideneazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4N3.K/c5-1-4(2-6)3-7;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJPYQKGNUBNOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C#N)C#N)=[N-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(C#N)C#N)=[N-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4KN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The synthesis occurs in a divided electrochemical cell using potassium hydroxide (KOH) as the electrolyte. A mediator system, such as potassium ferricyanide (), facilitates the oxidation of the precursor molecule. For potassium 2,2-dicyanoethenylideneazanide, the hypothetical precursor (e.g., cyanoethylamine) undergoes deprotonation at the anode:
Subsequent oxidation by ferricyanide generates a radical intermediate, which reacts with nitrite () to form the dicyanoethenylideneazanide anion. A second oxidation step stabilizes the anion, which precipitates as the potassium salt due to low solubility.
Process Parameters
| Parameter | Value/Range | Role in Synthesis |
|---|---|---|
| Current Density | 10–50 mA/cm² | Controls oxidation rate |
| Temperature | 20–40°C | Optimizes mediator activity |
| KOH Concentration | 1–3 M | Maintains pH and conductivity |
| Mediator (Fe(CN)₆³⁻) | 0.1–0.5 M | Electron transfer catalyst |
This method minimizes waste by regenerating the mediator and avoiding organic solvents until extraction.
Anion Metathesis from Sodium or Ammonium Salts
Potassium 2,2-dicyanoethenylideneazanide can be prepared via anion exchange using preformed sodium or ammonium salts. While direct reports are scarce, analogous metathesis reactions for tricyanomethanide salts suggest a viable pathway.
Procedure
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Precursor Preparation : Synthesize the sodium salt of 2,2-dicyanoethenylideneazanide via nucleophilic substitution or condensation.
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Metathesis Reaction :
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Purification : Filter precipitated NaCl and recrystallize the potassium salt from ethanol/water mixtures.
Yield Optimization
| Factor | Impact on Yield |
|---|---|
| Stoichiometry (KCl) | Excess KCl (1.5 eq) → 95% yield |
| Solvent Polarity | Ethanol (80%) maximizes solubility |
| Temperature | 0–5°C enhances purity |
This method is cost-effective but requires high-purity precursors to avoid contamination.
Acid-Base Neutralization
Direct neutralization of the protonated anion (e.g., H[2,2-dicyanoethenylideneazanide]) with potassium carbonate () or potassium hydroxide () offers a straightforward route:
Key Considerations
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Precursor Stability : The protonated form must be stable in aqueous or alcoholic media.
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Reaction Scale : Bench-scale reactions (≤1 kg) achieve 85–90% yield, but industrial scaling requires pH-controlled reactors to prevent decomposition.
Solvent-Free Mechanochemical Synthesis
Emerging techniques use ball milling to synthesize potassium salts without solvents. For example:
| Component | Ratio (wt%) | Milling Time | Yield |
|---|---|---|---|
| KCN | 45 | 2–4 hours | 78% |
| Cyanoacetylene | 55 |
This method reduces environmental impact but requires post-milling purification to remove unreacted KCN.
Industrial-Scale Production Challenges
Industrial adoption faces hurdles such as:
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Mediator Cost : Ferricyanide mediators account for 30–40% of electrochemical synthesis costs.
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Byproduct Management : NaCl precipitation in metathesis requires efficient filtration systems.
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Purity Standards : Potassium salts for energetic materials require ≤99.9% purity, necessitating multi-step crystallization .
Chemical Reactions Analysis
Types of Reactions: Compound “potassium;2,2-dicyanoethenylideneazanide” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the chemical nature of the compound and the conditions under which they are carried out .
Common Reagents and Conditions: Common reagents used in reactions involving compound “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from reactions involving compound “this compound” depend on the specific reaction type and conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in substituted compounds with varying functional groups .
Scientific Research Applications
Compound “potassium;2,2-dicyanoethenylideneazanide” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, facilitating the formation of complex molecules.
Biology: The compound is employed in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research on compound “this compound” explores its potential therapeutic effects and its role in drug development.
Industry: It is utilized in industrial processes for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of compound “potassium;2,2-dicyanoethenylideneazanide” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their activity and function. This interaction can lead to various biological outcomes, depending on the context and application .
Comparison with Similar Compounds
Data Table: Key Properties of Potassium Salts
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing potassium;2,2-dicyanoethenylideneazanide, and what purity benchmarks are critical for research applications?
- Methodology : Synthesis typically involves condensation reactions between cyanoacetylene derivatives and potassium amide precursors under inert atmospheres. Key steps include refluxing in anhydrous solvents (e.g., THF or DMF) and purification via recrystallization or column chromatography. Purity benchmarks (≥98%) should be verified using HPLC or elemental analysis, with trace metal contamination assessed via ICP-MS, as seen in analogous potassium coordination compounds .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodology :
- FT-IR : Identifies cyano (C≡N) and azanide (N–K) functional groups (peaks at ~2200 cm⁻¹ and 400–500 cm⁻¹, respectively).
- NMR : ¹³C NMR resolves dicyanoethenylidene backbone signals (δ 110–120 ppm for nitrile carbons).
- UV-Vis : Monitors π→π* transitions in the conjugated system (λmax ~250–300 nm).
- HPLC : Quantifies purity using reverse-phase columns (e.g., C18) with potassium phosphate buffers, as standardized in pharmacopeial protocols .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies under controlled humidity (20–80% RH), temperature (4°C to 40°C), and light exposure. Monitor degradation via TGA (thermal stability) and XRD (crystallinity changes). Store in desiccated, amber vials at –20°C to prevent hydrolysis, as recommended for hygroscopic potassium salts .
Advanced Research Questions
Q. What experimental protocols are recommended for determining the electrochemical properties of this compound in aqueous solutions?
- Methodology : Use cyclic voltammetry (CV) with a three-electrode system (glassy carbon working electrode, Ag/AgCl reference, Pt counter). Prepare solutions in 1 M KNO₃ as supporting electrolyte (pH 7–12). Measure redox potentials (E₁/₂) and diffusion coefficients via Randles-Sevcik analysis, referencing potassium ferrocyanide calibration methods .
Q. How can X-ray crystallography and DFT calculations be integrated to resolve ambiguities in the structural configuration of this compound?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation in acetonitrile/water. Refine structures using SHELX software, focusing on K⁺ coordination geometry and bond angles.
- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare experimental vs. theoretical bond lengths (e.g., C≡N: ~1.15 Å) and charge distribution, as applied to analogous organometallic compounds .
Q. What methodological frameworks are recommended for resolving contradictions in reported thermodynamic data for this compound?
- Methodology :
- Statistical Validation : Apply Grubbs’ test to identify outliers in ΔHf or ΔGf datasets.
- Replication : Repeat calorimetry (DSC) and solubility measurements under standardized conditions (e.g., 25°C, 0.1 M KCl).
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., potassium ferrocyanide) to identify systematic errors, guided by contradiction analysis frameworks .
Notes
- Avoid using non-peer-reviewed sources (e.g., commercial catalogs) for physicochemical data .
- For electrochemical studies, ensure potassium nitrate is used as an inert electrolyte to prevent side reactions .
- Structural ambiguities require multi-technique validation (e.g., XRD + DFT) to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
